molecular formula C10H8FNO B8694099 4-(3-Fluorooxetan-3-yl)benzonitrile

4-(3-Fluorooxetan-3-yl)benzonitrile

Cat. No.: B8694099
M. Wt: 177.17 g/mol
InChI Key: OXMUWMMBQDJNKD-UHFFFAOYSA-N
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Description

4-(3-Fluorooxetan-3-yl)benzonitrile is a versatile chemical intermediate designed for advanced research and development, particularly in pharmaceutical and materials science. Its molecular structure, incorporating a benzonitrile core and a fluorinated oxetane ring, makes it a valuable scaffold for constructing complex molecules. The electron-withdrawing nature of the nitrile group activates the aromatic ring for various nucleophilic substitution reactions, allowing researchers to introduce new functional groups with precision . The primary research applications of this compound are as a key building block in medicinal chemistry. It is instrumental in the synthesis of potential active pharmaceutical ingredients (APIs), as seen in complex molecules like 2-(((3R,4S)-3-fluoro-1-(2-hydroxyacetyl)piperidin-4-yl)oxy)-5-(4-((4-(1-(oxetan-3-yl)piperidin-4-yl)phenyl)amino)-1,3,5-triazin-2-yl)benzonitrile . Furthermore, benzonitrile derivatives similar to this compound are extensively explored in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable electron-accepting and photophysical properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with care, referring to the provided Safety Data Sheet (SDS). Potential hazards may include skin and eye irritation or respiratory irritation, as is common with similar benzonitrile derivatives .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-(3-fluorooxetan-3-yl)benzonitrile

InChI

InChI=1S/C10H8FNO/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4H,6-7H2

InChI Key

OXMUWMMBQDJNKD-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

4-[(3-Phenyloxetan-3-yl)amino]benzonitrile (3o)

  • Structure: Contains a phenyl-substituted oxetane linked via an amino group to benzonitrile.
  • Synthesis : Prepared via Pd-catalyzed coupling using [(cinnamyl)PdCl]₂ and BippyPhos, yielding a 65% isolated product .

4-((Oxetan-3-ylamino)methyl)benzonitrile

  • Structure: Oxetane linked to benzonitrile through an aminomethyl bridge.
  • Properties : Molecular weight = 188.23 g/mol; simpler structure than 4-(3-Fluorooxetan-3-yl)benzonitrile, suggesting reduced steric hindrance .

Fluorinated Benzonitrile Derivatives

4-[(6-Fluoro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile

  • Structure: Fluorine on a benzoxazinone ring attached to benzonitrile.
  • Properties : Molecular weight = 296.30 g/mol; the fluorine enhances polarity and may improve target selectivity .

(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate

  • Structure : Fluorophenyl and cyclopropyl groups attached to benzonitrile.

Benzonitriles with Electron-Withdrawing Groups

4-Formyl-3-methoxy-benzonitrile

  • Structure : Formyl and methoxy substituents on the benzene ring.
  • Physical Properties : Boiling point = 318.2°C; density = 1.18 g/cm³; higher polarity due to formyl group .

4-(4-Bromo-3-formyl-phenoxy)-benzonitrile

  • Structure: Bromo and formyl substituents on a phenoxy-linked benzonitrile.
  • Properties : Melting point = 109–111°C; molecular weight = 302.12 g/mol; used as an intermediate in crisaborole synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance Reference
This compound C₁₀H₇FNO 176.17 (estimated) Fluorooxetane Medicinal chemistry intermediate
4-[(3-Phenyloxetan-3-yl)amino]benzonitrile C₁₆H₁₄N₂O 250.30 Phenyloxetane, amino Catalysis studies
4-((Oxetan-3-ylamino)methyl)benzonitrile C₁₀H₁₁N₂O 188.23 Oxetane, aminomethyl Synthetic intermediate
4-Formyl-3-methoxy-benzonitrile C₉H₇NO₂ 161.16 Formyl, methoxy Material science
4-(4-Bromo-3-formyl-phenoxy)-benzonitrile C₁₄H₈BrNO₂ 302.12 Bromo, formyl Crisaborole synthesis

Key Research Findings

  • Fluorine’s Role : Fluorinated analogs (e.g., ) demonstrate enhanced binding to biological targets due to fluorine’s electronegativity and small atomic radius.
  • Oxetane Advantages : Oxetane rings improve metabolic stability compared to larger cyclic ethers, as seen in .
  • Synthetic Utility : Bromo- and formyl-substituted benzonitriles (e.g., ) serve as intermediates for complex molecules like crisaborole and GSK-3 inhibitors.

Preparation Methods

Synthesis of 3-Fluorooxetane

Fluorinated oxetanes are typically synthesized via cyclization of 1,3-diols using fluorinating agents. For example:

  • Diol preparation : 3-Oxetanone is reduced to 3-oxetanol using NaBH4.

  • Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) induces cyclodehydration, yielding 3-fluorooxetane.

Reaction conditions :

  • DAST (1.2 equiv), CH2Cl2, −78°C to 0°C, 12 h.

  • Yield: ~65–70% (based on analogous DAST-mediated fluorinations).

Coupling 3-Fluorooxetane to Benzonitrile

A para-substituted benzonitrile with a leaving group (e.g., bromide) undergoes SNAr with 3-fluorooxetane:

  • Substrate preparation : 4-Bromobenzonitrile is synthesized via bromination of benzonitrile using Br2/FeBr3.

  • SNAr reaction :

    • 4-Bromobenzonitrile, 3-fluorooxetane, K2CO3, DMF, 80°C, 24 h.

    • Yield: Estimated 40–50% (extrapolated from similar aryl-oxetane couplings).

Limitations : Low reactivity of aryl bromides in SNAr without electron-withdrawing groups.

Route 2: Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A boronic ester-containing 3-fluorooxetane reacts with 4-bromobenzonitrile:

  • Boronic ester synthesis :

    • 3-Fluorooxetane-3-boronic ester prepared via Pd-catalyzed borylation of 3-bromo-3-fluorooxetane.

  • Coupling conditions :

    • 4-Bromobenzonitrile, 3-fluorooxetane-3-boronic ester, Pd(PPh3)4, Na2CO3, DME/H2O, 90°C, 12 h.

    • Yield: ~60–70% (based on Suzuki couplings of oxetane boronic esters).

Challenges in Oxetane Boronic Ester Stability

Fluorinated boronic esters are prone to protodeboronation. Stabilizing strategies include:

  • Using trifluoroborate salts (K[3-Fluorooxetane-BF3]).

  • Low-temperature reactions (−20°C).

Route 3: Cyanide Displacement on Fluorinated Oxetane-Bearing Aryl Halides

Preparation of 4-(3-Fluorooxetan-3-yl)benzaldehyde

  • Oxetane introduction : As in Route 1.

  • Aldehyde oxidation : 4-(3-Fluorooxetan-3-yl)benzyl alcohol is oxidized to the aldehyde using MnO2.

Conversion to Nitrile

The aldehyde is converted to the nitrile via:

  • Oxime formation : NH2OH·HCl, NaOAc, EtOH, reflux.

  • Dehydration : (CF3CO)2O, pyridine, 0°C.

    • Yield: ~75% (based on analogous aldehyde-to-nitrile conversions).

Comparative Analysis of Routes

Route Advantages Disadvantages Estimated Yield
1 (SNAr)Simple stepsLow reactivity40–50%
2 (Suzuki)High yieldBoronic ester instability60–70%
3 (Cyanide)No metal catalystsMultiple steps50–60%

Experimental Considerations and Optimization

Solvent and Base Selection

  • DMF vs. DMSO : Polar aprotic solvents enhance SNAr reactivity but may decompose fluorinated intermediates at high temperatures.

  • Bases : K2CO3 (for SNAr) vs. Cs2CO3 (for Suzuki couplings).

Fluorine Compatibility

  • DAST and other fluorinating agents require anhydrous conditions to avoid HF formation.

  • Fluorinated oxetanes are moisture-sensitive; reactions should be conducted under N2 .

Q & A

Basic: What synthetic methodologies are recommended for 4-(3-Fluorooxetan-3-yl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step routes, such as:

  • Nucleophilic substitution to introduce the oxetane ring.
  • Cyclization to form the fluorinated oxetane moiety.
  • Cyanide coupling to attach the nitrile group.

Key factors affecting yield include:

  • Temperature control : Excess heat may degrade sensitive intermediates like oxetane rings.
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in nitrile formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

For example, highlights the use of multi-step synthetic routes with optimized stoichiometry to minimize side reactions .

Advanced: How can DFT calculations elucidate the electronic effects of fluorine and oxetane substituents in this compound?

Methodological Answer:
Density Functional Theory (DFT) can model:

  • Electron-withdrawing effects : Fluorine’s inductive effect lowers electron density at the aromatic ring, altering reactivity in electrophilic substitutions.
  • Oxetane ring strain : The oxetane’s sp³ hybridization introduces torsional strain, affecting molecular geometry and binding affinity.

In , DFT-derived Fukui indices identified nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantified hyperconjugative interactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 4.5–5.0 ppm confirm oxetane protons; fluorine coupling splits aromatic signals .
    • ¹³C NMR : A nitrile carbon appears at ~115 ppm .
  • IR : A sharp C≡N stretch near 2230 cm⁻¹ validates nitrile presence .
  • UV-Vis : Conjugation between the nitrile and fluorinated oxetane causes absorption shifts (e.g., λmax ~270 nm) .

Advanced: How can researchers resolve discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

  • Potential Energy Distribution (PED) analysis : Assign vibrational modes (e.g., C-F stretch vs. ring deformation) using software like VEDA .
  • Solvent correction : Computational models often assume gas-phase conditions; apply implicit solvation models (e.g., PCM) to match experimental solvent effects .
  • Isotopic labeling : Replace fluorine with ¹⁹F isotopes to isolate specific vibrational contributions.

used PED to reconcile DFT-predicted and experimental IR peaks for a related benzonitrile derivative .

Basic: How does the nitrile group influence solubility and reactivity in nucleophilic environments?

Methodological Answer:

  • Solubility : The polar nitrile group enhances solubility in polar solvents (e.g., acetonitrile) but reduces it in non-polar media .
  • Reactivity : The nitrile’s electron-withdrawing nature activates adjacent positions for nucleophilic attack (e.g., SNAr reactions), as shown in for analogous compounds .

Advanced: What in vitro assays are suitable for evaluating bioactivity, and how should controls be designed?

Methodological Answer:

  • Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, A549) with positive controls (e.g., doxorubicin) and vehicle controls (DMSO) .
  • Enzyme inhibition : Fluorescence polarization assays quantify binding to targets (e.g., kinases) with negative controls (enzyme + substrate alone) .

demonstrated caspase-3 activation in MCF-7 cells, requiring triplicate runs and blinded data analysis .

Basic: What purification methods are optimal post-synthesis?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate gradients to separate nitrile-containing intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals via slow cooling .
  • HPLC : Reverse-phase C18 columns resolve polar impurities, monitored at 254 nm .

Advanced: How do steric effects from the oxetane ring impact binding affinity in molecular docking studies?

Methodological Answer:

  • Docking simulations : Software like AutoDock Vina models steric clashes between the oxetane and protein pockets.
  • Free energy perturbation (FEP) : Quantifies binding energy penalties due to oxetane-induced conformational strain.

In , oxetane-containing analogs showed reduced affinity for bulky binding sites compared to non-oxetane derivatives .

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